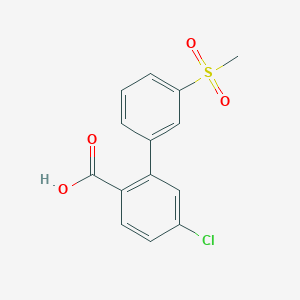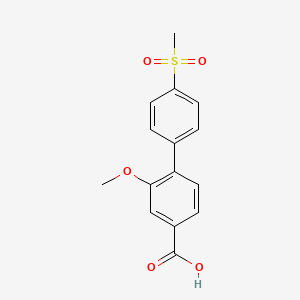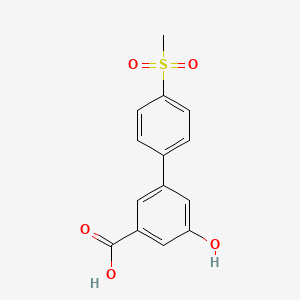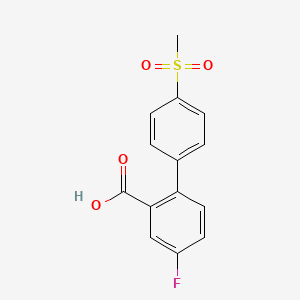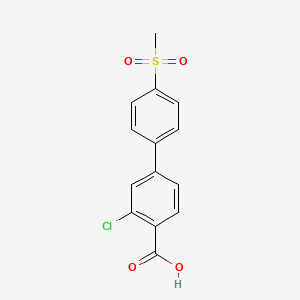
5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid, commonly referred to as 5-MMPB, is an organic compound with a molecular formula of C13H12O4S. It is a white solid that is soluble in organic solvents such as methanol and ethanol. 5-MMPB has a wide range of applications in the scientific research field due to its unique properties.
Scientific Research Applications
5-MMPB has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. 5-MMPB is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. In addition, 5-MMPB is used in the synthesis of fluorinated compounds, which are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-MMPB is not well understood. However, it is believed to act as a catalyst in the synthesis of various compounds, and to facilitate the formation of covalent bonds between molecules. In addition, 5-MMPB is thought to act as a proton donor, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMPB are not well understood. However, it has been shown to have a wide range of effects on enzymes, hormones, and other biochemical processes. In particular, 5-MMPB has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 5-MMPB has been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-MMPB in lab experiments is its high purity. 5-MMPB is available in a 95% pure form, which makes it ideal for use in chemical synthesis and other laboratory experiments. Additionally, 5-MMPB is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 5-MMPB in lab experiments. The reaction of 5-MMPB with other compounds can be slow and inefficient, making it difficult to obtain high yields. Additionally, 5-MMPB is toxic and should be handled with caution.
Future Directions
The future of 5-MMPB is promising. There are a number of potential applications for 5-MMPB, including its use in the synthesis of pharmaceuticals, dyes, and agrochemicals. Additionally, 5-MMPB may be useful in the development of novel catalysts for organic synthesis. Finally, 5-MMPB may be used as a reagent in the synthesis of fluorinated compounds.
Synthesis Methods
5-MMPB can be synthesized by a variety of methods, including the direct esterification of 4-methylsulfonylphenol with 5-methoxybenzoic acid, the condensation of 4-methylsulfonylphenol with 5-methoxybenzaldehyde, and the Mannich reaction of 4-methylsulfonylphenol with formaldehyde and 5-methoxybenzaldehyde. The most common method is the direct esterification of 4-methylsulfonylphenol with 5-methoxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of 80-100 degrees Celsius. The reaction is complete within two hours and yields 5-MMPB with a purity of 95%.
properties
IUPAC Name |
3-methoxy-5-(4-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-20-13-8-11(7-12(9-13)15(16)17)10-3-5-14(6-4-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWRTYTVVWGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691658 |
Source


|
| Record name | 4'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261976-92-4 |
Source


|
| Record name | 4'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

